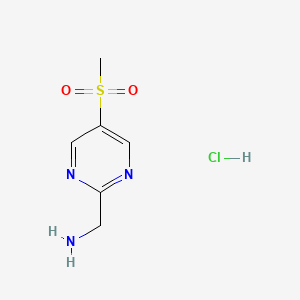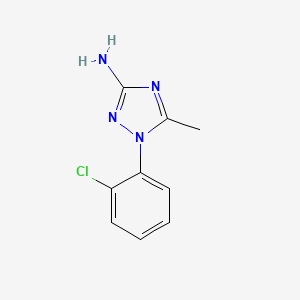![molecular formula C9H10ClFN2 B13455070 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C9H9FN2·HCl. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 3-position and a [(methylamino)methyl] group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride typically involves the following steps:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group in 3-fluoro-4-nitrotoluene is reduced to an amino group, resulting in 3-fluoro-4-aminotoluene.
Formylation: The amino group is then formylated to produce 3-fluoro-4-formylaminotoluene.
Methylation: The formyl group is methylated to yield 3-fluoro-4-[(methylamino)methyl]toluene.
Cyanation: Finally, the methyl group is converted to a nitrile group, forming 3-Fluoro-4-[(methylamino)methyl]benzonitrile, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms 3-Fluoro-4-[(methylamino)methyl]benzylamine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The fluoro and nitrile groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzonitrile
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
- 4-Fluoro-3-(trifluoromethyl)benzenamine
Uniqueness
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10ClFN2 |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
3-fluoro-4-(methylaminomethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-12-6-8-3-2-7(5-11)4-9(8)10;/h2-4,12H,6H2,1H3;1H |
InChI Key |
RARBTNYLTCGFRY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)C#N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



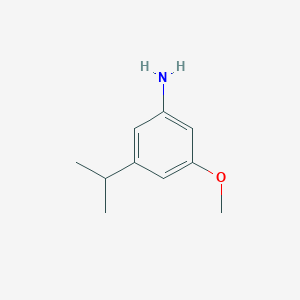
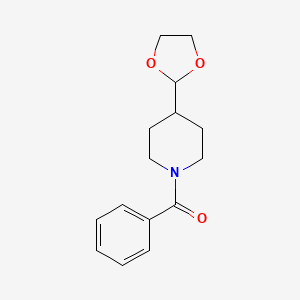

![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
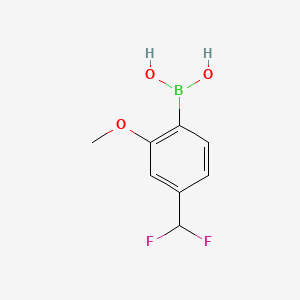
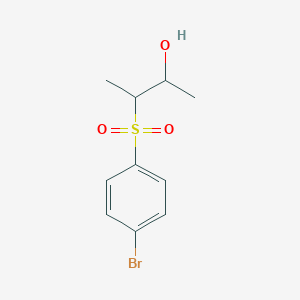
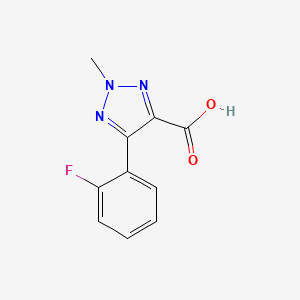

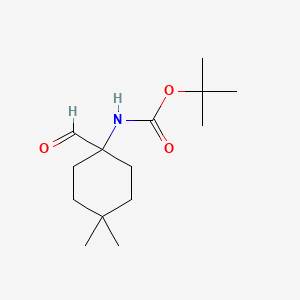
![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
